2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(11-20-10-14-4-2-1-3-5-14)18-13-17(7-8-17)15-6-9-21-12-15/h1-6,9,12H,7-8,10-11,13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXWPHLXSYLGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COCC2=CC=CC=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
The primary disconnection occurs at the amide bond, suggesting a coupling between 2-(benzyloxy)acetic acid and [1-(thiophen-3-yl)cyclopropyl]methylamine. This approach relies on established amide formation protocols and focuses the synthetic challenge on preparing the cyclopropyl-containing amine component. Alternative disconnections include constructing the cyclopropyl ring at a later stage or employing convergent strategies to assemble the molecule from simpler building blocks.
Starting Materials Considerations
The availability and stability of starting materials represent crucial considerations when selecting an appropriate synthetic route. The preparation of [1-(thiophen-3-yl)cyclopropyl]methylamine is particularly challenging due to the strained cyclopropyl ring and its connection to both the thiophene and the amine-bearing carbon. Meanwhile, 2-(benzyloxy)acetic acid can be readily prepared from commercially available precursors such as glycolic acid and benzyl chloride or benzyl bromide.
Preparation Method 1: Amide Coupling Approach
The amide coupling approach represents the most straightforward method for synthesizing the target compound, provided that both coupling partners can be efficiently prepared.
Synthesis of 2-(Benzyloxy)acetic Acid
The 2-(benzyloxy)acetic acid component can be prepared through benzylation of glycolic acid or through hydrolysis of corresponding esters. Based on related preparations in the literature, a typical synthesis would involve:
- Reaction of glycolic acid with benzyl bromide in the presence of a base (K₂CO₃ or NaH)
- Purification by recrystallization or column chromatography
This approach typically yields the desired carboxylic acid in yields ranging from 75-85%.
Synthesis of [1-(Thiophen-3-yl)cyclopropyl]methylamine
The preparation of the cyclopropyl-containing amine represents the more challenging aspect of this approach. Drawing from methodologies for related compounds, a viable synthetic route involves:
Preparation of 1-(thiophen-3-yl)cyclopropanecarbonitrile from 3-bromothiophene via:
- Lithiation of 3-bromothiophene using n-butyllithium at -78°C
- Addition to 1-cyanocyclopropanecarboxylic acid derivative
- Decarboxylation under appropriate conditions
Reduction of the nitrile group to the corresponding primary amine:
- Using lithium aluminum hydride (LiAlH₄) in THF
- Alternative reduction with borane-THF complex
This sequence draws upon methodologies observed in the synthesis of related cyclopropyl-containing compounds.
Amide Coupling Reaction
The final step involves coupling the prepared 2-(benzyloxy)acetic acid with [1-(thiophen-3-yl)cyclopropyl]methylamine. This can be accomplished through several coupling methods:
- Carbodiimide-mediated coupling using DCC or EDC with HOBt or NHS
- Mixed anhydride methods using alkyl chloroformates
- Acyl chloride formation followed by reaction with the amine
Based on literature precedent for similar compounds, the carbodiimide approach typically offers the best balance of yield, purity, and operational simplicity. Typical reaction conditions would involve:
- EDC·HCl (1.2 eq.), HOBt (1.2 eq.), DIPEA (2.5 eq.)
- Dichloromethane as solvent
- Room temperature, 12-24 hours
This procedure typically provides the desired amide in yields of 70-85%.
Preparation Method 2: Cyclopropanation Approach
An alternative approach involves constructing the cyclopropyl ring at a later stage of the synthesis, potentially avoiding challenges associated with handling the cyclopropyl-containing amine.
Preparation of Thiophene-Containing Allylic Intermediate
This approach begins with preparing a thiophene derivative containing an appropriate unsaturated system for subsequent cyclopropanation:
- Functionalization of thiophene-3-carbaldehyde via Wittig or Horner-Wadsworth-Emmons reaction
- Conversion of the resulting alkene to an allylic amine derivative
- Protection of the amine (if necessary) prior to cyclopropanation
Cyclopropanation Reaction
Cyclopropanation can be achieved through several methods:
- Simmons-Smith cyclopropanation using diiodomethane and zinc-copper couple
- Diazo-mediated cyclopropanation using ethyl diazoacetate followed by functional group transformations
- Michael-initiated ring closure (MIRC) reactions
Based on literature precedent for thiophene-containing compounds, the Simmons-Smith approach often provides better stereoselectivity, though yields may be moderate (40-60%).
Completion of the Synthesis
After cyclopropanation, the synthesis would be completed through:
- Amine deprotection (if protected)
- Coupling with 2-(benzyloxy)acetic acid using standard amide formation protocols
This approach offers potential advantages when the direct preparation of [1-(thiophen-3-yl)cyclopropyl]methylamine proves challenging.
Preparation Method 3: Convergent Synthesis via Substituted Cyclopropylmethanol
A third approach involves utilizing a substituted cyclopropylmethanol as a key intermediate, building upon methodologies described for related compounds.
Synthesis of 1-(Thiophen-3-yl)cyclopropylmethanol
The synthesis of 1-(thiophen-3-yl)cyclopropylmethanol can be accomplished through:
- Preparation of 1-(thiophen-3-yl)cyclopropanecarbonitrile as described previously
- Reduction of the nitrile with DIBAL-H at low temperature to provide the aldehyde
- Further reduction with sodium borohydride to yield the primary alcohol
This approach draws on methodologies observed in the preparation of related compounds such as 1-(hydroxymethyl)cyclopropanecarbonitrile.
Conversion to Amine and Coupling
The alcohol can be converted to the corresponding amine through:
- Mesylation or tosylation of the primary alcohol
- Displacement with azide followed by reduction
- Alternative approaches using Mitsunobu conditions with phthalimide followed by hydrazinolysis
The resulting amine would then be coupled with 2-(benzyloxy)acetic acid as described in Method 1.
Optimization of Reaction Conditions
Based on data compiled from the synthesis of related compounds, the following table summarizes typical reaction conditions and yields for key transformations:
| Step | Reaction | Conditions | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1a | Benzylation of glycolic acid | BnBr, K₂CO₃, DMF | 60-80 | 12-16 | 75-85 |
| 1b | Thiophene lithiation | n-BuLi, THF | -78 | 1-2 | 90-95 |
| 1c | Cyclopropyl formation | Zn(Cu), CH₂I₂, Et₂O | 0 to RT | 12-24 | 40-60 |
| 2a | Nitrile reduction | LiAlH₄, THF | 0 to RT | 4-6 | 70-80 |
| 2b | Alcohol activation | MsCl, Et₃N, CH₂Cl₂ | 0 | 2-3 | 85-90 |
| 3a | Azide formation | NaN₃, DMF | 80 | 12 | 75-85 |
| 3b | Azide reduction | H₂, Pd/C or LiAlH₄ | RT | 4-12 | 80-90 |
| 4 | Amide coupling | EDC·HCl, HOBt, DIPEA, CH₂Cl₂ | RT | 12-24 | 70-85 |
Analysis and Characterization
Spectroscopic Identification
The target compound this compound would typically be characterized using the following spectroscopic techniques:
¹H NMR (expected signals):
- Benzyl CH₂ (singlet, δ ~4.5-4.7 ppm)
- Acetate CH₂ (singlet, δ ~3.9-4.1 ppm)
- Cyclopropyl CH₂ (multiplets, δ ~0.5-1.0 ppm)
- Thiophene protons (multiplets, δ ~7.0-7.4 ppm)
- Amide NH (broad triplet, δ ~6.5-7.0 ppm)
- Benzyl aromatic protons (multiplets, δ ~7.2-7.4 ppm)
¹³C NMR (expected signals):
- Carbonyl carbon (δ ~168-172 ppm)
- Aromatic and thiophene carbons (δ ~123-145 ppm)
- Benzyl CH₂ (δ ~72-74 ppm)
- Acetate CH₂ (δ ~68-70 ppm)
- Cyclopropyl quaternary carbon (δ ~22-25 ppm)
- Cyclopropyl CH₂ (δ ~10-15 ppm)
HRMS: expected [M+H]⁺ calculated for C₁₇H₁₉NO₂S
Physical Properties
Based on structural similarities with compounds reported in the literature, the expected physical properties would include:
- Appearance: White to off-white solid
- Melting point: Approximately 70-90°C
- Solubility: Soluble in organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate; sparingly soluble in alcohols; insoluble in water
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopropyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The phenylmethoxy group may enhance its solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three related acetamide derivatives from the literature, focusing on structural motifs, synthesis, and functional properties.
Structural and Functional Group Analysis
Key Observations :
- Steric and Electronic Effects: The target compound’s cyclopropane-thiophene group introduces unique steric strain and sulfur-mediated electronic effects, contrasting with the planar thiazolidinone in ’s compound and the rigid indoline-quinoline system in .
- Directing Groups : Unlike the N,O-bidentate ligand in , the target lacks obvious metal-coordinating groups, suggesting divergent catalytic applications.
- Substituent Diversity : The benzyloxy group is shared with ’s compound , but its conjugation with thiophene in the target may alter solubility and bioavailability.
Biological Activity
2-(Benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews its biological activity, synthesizing findings from various studies and sources, including case studies and relevant data tables.
Chemical Structure and Properties
The compound features a unique structure that includes a benzyloxy group, a cyclopropyl moiety, and a thiophene ring. Its molecular formula is , leading to a molecular weight of approximately 295.39 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. A study comparing various derivatives found that certain structural modifications enhance anticonvulsant efficacy, suggesting a possible therapeutic application in seizure disorders .
Antitumor Activity
Another area of investigation is the compound's potential antitumor activity. Benzamide derivatives have been noted for their ability to inhibit cell proliferation in various cancer models. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and other malignancies by targeting specific kinases involved in tumor growth .
The proposed mechanism for the biological activity of this compound involves modulation of neurotransmitter systems and inhibition of specific enzyme pathways. For example, the inhibition of dihydrofolate reductase (DHFR) has been linked to the antitumor effects observed in some benzamide derivatives . Additionally, the interaction with cyclooxygenase enzymes may contribute to its anti-inflammatory properties.
Case Studies
Several case studies have explored the pharmacological effects of related compounds:
- Anticonvulsant Efficacy : A study on N-benzyl derivatives highlighted that modifications at the acetamide position significantly altered efficacy in seizure models, providing insights into structure-activity relationships .
- Cancer Cell Line Studies : In vitro studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
Data Tables
Q & A
Q. What are the standard protocols for synthesizing 2-(benzyloxy)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation via [1,3]-dipolar cycloaddition and amide coupling using carbodiimide-based reagents. Key optimization parameters include temperature (e.g., reflux for thiophene activation), solvent choice (e.g., 1,4-dioxane or acetonitrile), and pH control to prevent side reactions. Reaction progress is monitored via Thin Layer Chromatography (TLC), and intermediates are purified via column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for structural confirmation, particularly to verify the cyclopropane ring and benzyloxy group. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy can confirm functional groups like the acetamide carbonyl .
Q. What biological assays are commonly used to evaluate the pharmacological potential of this compound?
In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets), cell viability assays (MTT), and surface plasmon resonance (SPR) for binding affinity. In vivo models assess pharmacokinetics (e.g., bioavailability in rodent studies) and toxicity (e.g., liver enzyme profiling) .
Q. How is the compound’s solubility profile determined, and what formulations enhance bioavailability?
Solubility is tested in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). Poor aqueous solubility can be addressed via co-solvents (e.g., PEG 400) or nanocarrier systems (liposomes). Stability under physiological pH is assessed via accelerated degradation studies .
Q. What are the stability profiles of this compound under different storage conditions?
The compound is sensitive to light and moisture. Long-term stability is maintained at -20°C under inert gas (argon). Degradation products are identified via HPLC-MS, with hydrolysis of the acetamide group being a primary pathway under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental results regarding target interactions?
Discrepancies may arise from rigid docking assumptions. Advanced strategies include molecular dynamics (MD) simulations to account for protein flexibility and experimental validation via alanine-scanning mutagenesis. SPR or Isothermal Titration Calorimetry (ITC) provides quantitative binding data to refine computational models .
Q. What factors contribute to variability in reaction yields during multi-step synthesis, and how can they be mitigated?
Variability stems from impurities in intermediates, side reactions (e.g., oxidation of thiophene), and catalyst deactivation. Mitigation involves strict control of anhydrous conditions, real-time monitoring via LC-MS, and using scavenger resins to remove byproducts .
Q. How does the compound’s stereochemistry influence its biological activity, and what methods determine chiral purity?
The cyclopropane ring and acetamide orientation can create stereoisomers with divergent binding affinities. Chiral purity is assessed via chiral HPLC (e.g., amylose-based columns) or circular dichroism (CD). Enantioselective synthesis routes using chiral catalysts (e.g., BINOL derivatives) are employed for critical stereocenters .
Q. What mechanistic insights explain unexpected byproducts in amide coupling reactions during synthesis?
Competing pathways include N-acylurea formation (via carbodiimide activation) or hydrolysis under acidic conditions. Mechanistic studies using isotopic labeling (e.g., 13C-acetamide) and LC-MS/MS identify intermediates. Optimizing coupling reagents (e.g., HOBt/DMAP) suppresses side reactions .
Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to elucidate polypharmacology?
Network pharmacology models map interactions across multiple targets (e.g., kinases, GPCRs). Synthetic modifications (e.g., introducing fluorinated groups) are guided by proteomics data to enhance selectivity. Systems-level toxicity is predicted via metabolomics and cheminformatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
